2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole
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Overview
Description
2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzothiazole ring substituted with a fluoro group and a piperazine ring bonded to a dichlorobenzoyl group. Its unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorobenzoyl chloride with piperazine to form 4-(2,4-dichlorobenzoyl)piperazine. This intermediate is then reacted with 6-fluoro-1,3-benzothiazole under specific conditions to yield the final product. The reactions are usually carried out in the presence of suitable solvents and catalysts to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure consistency and quality. Advanced techniques such as continuous flow synthesis and automated reactors may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It serves as a lead compound in drug discovery, particularly for developing new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues: These compounds exhibit antimicrobial properties and are used in the development of antibacterial agents.
Uniqueness
2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring, fluoro group, and dichlorobenzoyl-piperazine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3OS/c19-11-1-3-13(14(20)9-11)17(25)23-5-7-24(8-6-23)18-22-15-4-2-12(21)10-16(15)26-18/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXBLSJLCXCEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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